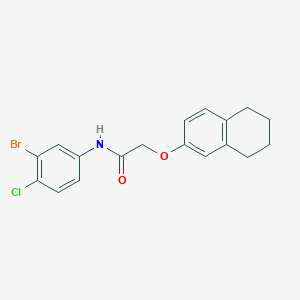
N-(3-bromo-4-chlorophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromo-4-chlorophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, and a tetrahydronaphthalenyloxy group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-chlorophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-chloroaniline and 2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetic acid.
Amide Formation: The 3-bromo-4-chloroaniline is reacted with 2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired acetamide.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale reactors and automated systems to handle the reagents and control the reaction conditions.
Optimization: Optimization of reaction parameters such as temperature, pressure, and solvent to maximize yield and purity.
Quality Control: Rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-4-chlorophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetrahydronaphthalenyloxy group.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound.
Oxidation Products: Oxidized forms of the tetrahydronaphthalenyloxy group.
Hydrolysis Products: The corresponding amine and carboxylic acid.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs.
Materials Science: Studied for its properties as a building block in the synthesis of advanced materials.
Biological Research: Used as a tool compound in biological studies to understand its effects on cellular processes.
Industrial Applications: Potential use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-chlorophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide involves:
Molecular Targets: Interaction with specific proteins or enzymes in biological systems.
Pathways Involved: Modulation of signaling pathways and biochemical processes.
Binding Affinity: The compound’s affinity for its targets and the resulting biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-bromo-4-chlorophenyl)-2-(naphthalen-2-yloxy)acetamide: Lacks the tetrahydro component, leading to different chemical and biological properties.
N-(3-bromo-4-chlorophenyl)-2-(phenoxy)acetamide: Contains a phenoxy group instead of the tetrahydronaphthalenyloxy group.
N-(3-bromo-4-chlorophenyl)-2-(4-methoxyphenoxy)acetamide: Features a methoxy substituent on the phenoxy group.
Uniqueness
N-(3-bromo-4-chlorophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide is unique due to:
Structural Features: The combination of bromo, chloro, and tetrahydronaphthalenyloxy groups.
Chemical Reactivity: Distinct reactivity patterns due to the presence of multiple functional groups.
Biological Activity: Potential for unique interactions with biological targets compared to similar compounds.
Properties
IUPAC Name |
N-(3-bromo-4-chlorophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClNO2/c19-16-10-14(6-8-17(16)20)21-18(22)11-23-15-7-5-12-3-1-2-4-13(12)9-15/h5-10H,1-4,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRLGNJMCSUKOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)OCC(=O)NC3=CC(=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














